molecular formula C15H15NO5S B2956546 4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid CAS No. 793727-37-4

4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid

Cat. No.: B2956546
CAS No.: 793727-37-4
M. Wt: 321.35
InChI Key: XSGWWCUMGZFMJR-UHFFFAOYSA-N
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Description

4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid is a chemical compound with a molecular weight of 321.35 g/mol. It is known for its high purity and unique blend of chemical properties, making it an invaluable tool for researchers and chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-aminomethylbenzoic acid under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Sulfamoyloxy-Benzoic Acid Methyl Ester
  • 2-Methoxy-4-(methylsulfanyl)benzoic acid
  • Benzoic acid derivatives

Uniqueness

4-[(2-Methoxybenzenesulfonamido)methyl]benzoic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective enzyme inhibition or specific chemical reactivity is required .

Properties

IUPAC Name

4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-4-2-3-5-14(13)22(19,20)16-10-11-6-8-12(9-7-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWWCUMGZFMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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